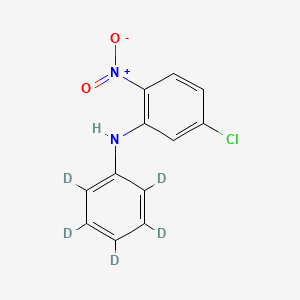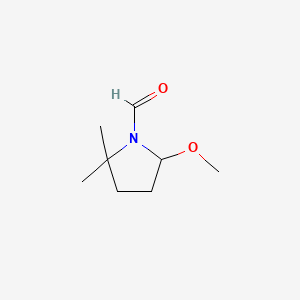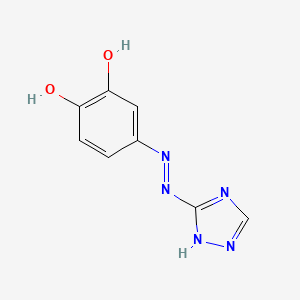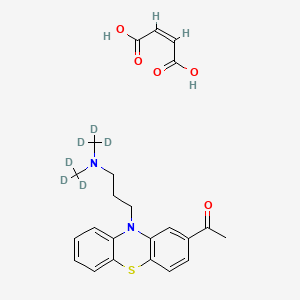
5-Chloro-2-nitrodiphenylamine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-nitrodiphenylamine-d5 is a stable isotope labelled compound . It is an orange solid with a molecular formula of C12H4D5ClN2O2 and a molecular weight of 253.69 . It is soluble in dichloromethane .
Synthesis Analysis
The synthesis of 5-Chloro-2-nitrodiphenylamine-d5 involves a mixture of 4-chloro-2-fluoro-1-nitrobenzene and aniline in DMSO, which is heated at 110°C for 4 hours . After cooling to room temperature, the reaction mixture is partitioned between EtOAc and water .Molecular Structure Analysis
The IUPAC name of 5-Chloro-2-nitrodiphenylamine-d5 is N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
5-Chloro-2-nitrodiphenylamine-d5 has a density of 1.4±0.1 g/cm3, a boiling point of 370.4±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.7±3.0 kJ/mol, and it has a flash point of 177.8±25.1 °C . The compound has a molar refractivity of 67.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Environmental Implications and Detection
Formation of Disinfection Byproducts : Studies have revealed the formation of N-nitrosodiphenylamine (NDPhA), a disinfection byproduct (DBP) in drinking water, from chloramination of water containing diphenylamine. This research highlights the impact of water pH and chloramination conditions on NDPhA formation, further identifying diphenylamine as a key precursor to NDPhA and other novel DBPs, phenazine, and a chlorinated phenazine derivative, which have not been previously reported in drinking water nor their health effects known (Zhou et al., 2009).
Characterization of Nitrosamines in Drinking Water : Research on the occurrence of nitrosamines, including N-nitrosodiphenylamine (NDPhA), in drinking water supplies has been conducted. A liquid chromatography-tandem mass spectrometry technique was developed for detecting both thermally stable and unstable nitrosamines, including NDPhA, highlighting its presence as a DBP in drinking water and its potential toxicological relevance (Zhao et al., 2006).
Analytical Chemistry Applications
Soxhlet Extraction and GC/MS Method for Propellant Components : A GC/MS method has been validated for the quantification of aromatic amines, including 2-nitrodiphenylamine, in propellants. This method includes Soxhlet extraction with dichloromethane, showcasing its application in accurately quantifying propellant components (Fryš et al., 2011).
Materials Science Exploration
Investigation of Disperse Dyes for PET Fabric : Research on the synthesis and application of disperse dyes derived from 2-chloro-4-nitroaniline, related to 5-Chloro-2-nitrodiphenylamine, for one-step dyeing of polyethylene terephthalate (PET) fabric has been conducted. This study not only focuses on the synthesis of these dyes but also their application on PET fabrics, highlighting the alkali stability of the dyes and their effectiveness in textile coloring (Li et al., 2017).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off immediately with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . The compound should be stored at 2-8°C under an inert atmosphere .
Propiedades
IUPAC Name |
N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHZBVGKMTUHB-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747340 |
Source


|
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrodiphenylamine-d5 | |
CAS RN |
129973-73-5 |
Source


|
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)


